2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 3-hydroxypropylamino substituent at position 2 and a (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone system to a 3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene group at position 3 .
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-12(2)11-23-18(26)14(28-19(23)27)10-13-16(20-7-5-9-24)21-15-6-3-4-8-22(15)17(13)25/h3-4,6,8,10,12,20,24H,5,7,9,11H2,1-2H3/b14-10- |
InChI Key |
SLLOUNKHOPBWNS-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxypropylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Compound A : 2-[(3-Hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Thiazolidinone substituent: 3-isobutyl group.
Compound B : 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Thiazolidinone substituent: 1-phenylethyl group.
- Key feature: The aromatic phenylethyl group may enhance π-π stacking interactions with biological targets, such as kinase enzymes.
Compound C : 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Thiazolidinone substituent: 3-isopropyl group.
- Key feature : The smaller isopropyl group reduces steric hindrance compared to isobutyl, possibly increasing metabolic stability but reducing target selectivity .
Variations in the Pyrido-Pyrimidinone Core
Compound D : 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Core modification : A 9-methyl group and a 4-methylpiperazinyl substituent.
- Key feature: The methyl group at position 9 may stabilize the planar conformation of the pyrido-pyrimidinone core, while the piperazinyl group introduces polarity, improving aqueous solubility .
Structural and Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
